molecular formula C15H15Cl2N3O B279658 (E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B279658
M. Wt: 324.2 g/mol
InChI Key: TWLYZWMCQZGWOM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a dichlorobenzyl group, an ethyl-substituted pyrazole ring, and an acrylamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base.

    Formation of the acrylamide moiety: This involves the reaction of acryloyl chloride with an amine.

    Coupling with the dichlorobenzyl group: The final step involves coupling the dichlorobenzyl group with the acrylamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.

    Reduction: Reduction reactions could target the acrylamide moiety or the dichlorobenzyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
  • N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-5-yl)acrylamide
  • N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-imidazol-4-yl)acrylamide

Uniqueness

(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15Cl2N3O/c1-2-20-10-12(9-19-20)4-6-15(21)18-8-11-3-5-13(16)14(17)7-11/h3-7,9-10H,2,8H2,1H3,(H,18,21)/b6-4+

InChI Key

TWLYZWMCQZGWOM-GQCTYLIASA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl

SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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